molecular formula C15H25N B1602177 3-Decylpyridine CAS No. 59652-33-4

3-Decylpyridine

Cat. No. B1602177
CAS RN: 59652-33-4
M. Wt: 219.37 g/mol
InChI Key: NNEYEQMCIJZAOS-UHFFFAOYSA-N
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Description

3-Decylpyridine is a chemical compound with the linear formula C15H25N . It has diverse applications in scientific research.


Synthesis Analysis

The synthesis of 3-Decylpyridine involves the use of 1 × 10-4 M reagent concentration in xylene from 0.001 M sodium succinate concentration in a 25 ml aqueous phase with 2% sodium chloride solution . The reaction mixture is then estimated spectrophotometrically with pyridine-2-thiol .


Molecular Structure Analysis

The molecular weight of 3-Decylpyridine is 219.37 . The InChI code is 1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 .


Chemical Reactions Analysis

3-Decylpyridine has been used in the extractive separation of platinum(IV) from succinate media . It has also been used in the liquid-liquid extraction of rhodium(III) from malonate media .


Physical And Chemical Properties Analysis

3-Decylpyridine is a liquid at room temperature . It has a flash point of 156.9°C and a boiling point of 302.6±5.0°C at 760 mmHg .

Scientific Research Applications

Luminescent Agents for Imaging

One notable application in the realm of scientific research is the use of pyridine derivatives as luminescent agents for biological imaging. For instance, a study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, demonstrates its utility in accumulating in mitochondria for fluorescence microscopy, suggesting that similar pyridine compounds could be used for specific targeting in biological imaging (Amoroso et al., 2008).

Synthesis of Arylboronic Acids

In chemical synthesis, pyridyl derivatives are pivotal in the preparation of arylboronic acids, which are crucial intermediates in cross-coupling reactions. A study details an improved protocol for the preparation of 3-pyridylboronic acid from 3-bromopyridine, indicating the importance of pyridine derivatives in facilitating synthetic routes for complex organic molecules (Li et al., 2002).

Anticancer Research

Pyridine derivatives have also been explored for their anticancer properties. Research into coordinatively saturated and substitutionally inert polypyridyl Ru(II) compounds has shown potential in anticancer drug development. These compounds, including those with pyridyl groups, exhibit significant antiproliferative activity and have mechanisms of action that include targeting mitochondria and inducing apoptosis without generating reactive oxygen species, highlighting their therapeutic potential (Pierroz et al., 2012).

Environmental Remediation

In environmental science, derivatives of pyridine have been used in advanced oxidation processes for the degradation of contaminants. A study on the Fenton and Photo-Fenton oxidation processes to degrade 3-aminopyridine from water demonstrates the effectiveness of pyridine derivatives in treating water pollutants, offering a potential application for similar compounds in environmental remediation (Karale et al., 2014).

Safety And Hazards

3-Decylpyridine is classified as Acute toxicity, oral (Category 4), H302 . The safety information includes pictograms GHS07, signal word Warning, and hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

3-decylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEYEQMCIJZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570135
Record name 3-Decylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decylpyridine

CAS RN

59652-33-4
Record name 3-Decylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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